![molecular formula C19H14ClN3O2 B14416567 2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide CAS No. 84597-18-2](/img/structure/B14416567.png)
2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 6-phenylpyridin-3-amine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of related compounds and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes . The exact molecular targets and pathways involved are still under investigation, but docking studies suggest that the compound binds to key enzymes and proteins, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
Uniqueness
2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide is unique due to its specific structural features, which confer distinct biological activity. Compared to similar compounds, it has shown significant potential as an anti-tubercular agent, making it a valuable candidate for further research and development .
Properties
CAS No. |
84597-18-2 |
---|---|
Molecular Formula |
C19H14ClN3O2 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C19H14ClN3O2/c20-16-9-5-4-8-15(16)18(24)23-19(25)22-14-10-11-17(21-12-14)13-6-2-1-3-7-13/h1-12H,(H2,22,23,24,25) |
InChI Key |
OUSIKIKIYBTWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)NC(=O)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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